REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:7]=1[O:8][CH2:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1)=O.C1COCC1.CO.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[NH2:5][C:6]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:7]=1[O:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][CH:19]=1 |f:1.2,3.4.5|
|
Name
|
methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=C(OCC2=CC=C(C(=O)OC)C=C2)C=C(C=C1)Cl)(F)F
|
Name
|
THF MeOH
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 8 hours at 60° C. and overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed
|
Type
|
CUSTOM
|
Details
|
dried over and
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel column chromatography (AcOEt-benzene)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(OCC2=CC=C(C(=O)OC)C=C2)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 194 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |